N-(5-Aminopentyl)-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-aminopentyl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c12-10-4-6-11(7-5-10)17(15,16)14-9-3-1-2-8-13/h4-7,14H,1-3,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXFJMSQDPIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606342 | |
| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58885-29-3 | |
| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-Chlorobenzenesulfonamide Aminoalkyl Derivatives
This technical guide details the medicinal chemistry, synthesis, and pharmacological profiling of 4-chlorobenzenesulfonamide aminoalkyl derivatives . It focuses on their primary role as Carbonic Anhydrase (CA) inhibitors using the "Tail Approach" for isoform selectivity, while also addressing their antimicrobial potential.
Executive Summary
The 4-chlorobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as the zinc-binding group (ZBG) in the design of sulfonamide-based diuretics, antiglaucoma agents, and antiepileptics.[1] The introduction of aminoalkyl tails to this scaffold represents a strategic modification known as the "Tail Approach." [2]
This modification serves two critical functions:
-
Isoform Selectivity: The aminoalkyl chain extends beyond the enzyme's active site to interact with the variable hydrophilic/hydrophobic residues at the entrance, distinguishing between ubiquitous isoforms (hCA I, II) and tumor-associated isoforms (hCA IX, XII).[1]
-
Physicochemical Modulation: The amine functionality improves water solubility (via ionization) and allows for the formation of salts, optimizing the pharmacokinetic (PK) profile.
Chemical Architecture & Mechanism of Action
The Pharmacophore
The molecule consists of three distinct functional zones:
-
Zone A (Zinc Binding Group): The primary sulfonamide moiety (
or ) coordinates directly with the Zn(II) ion in the enzyme active site.[2] -
Zone B (Electronic Modulator): The 4-chloro substituent is an electron-withdrawing group (EWG).[1][2] It lowers the
of the sulfonamide nitrogen (typically to ~9.5–10.0), facilitating the formation of the active anionic species ( ) required for metal coordination. -
Zone C (Selectivity Tail): The aminoalkyl chain acts as a molecular probe, interacting with amino acid residues (e.g., His, Gln, Pro) at the rim of the active site cavity.[1]
Mechanism of Carbonic Anhydrase Inhibition
The classical mechanism involves the displacement of the zinc-bound water molecule/hydroxide ion by the sulfonamide nitrogen.[2]
-
Ionization: The neutral sulfonamide (
) deprotonates to the anion ( ).[2] -
Coordination: The nitrogen atom coordinates to the Zn(II) ion in a tetrahedral geometry.[2]
-
Tail Interaction: The aminoalkyl tail forms hydrogen bonds or Van der Waals contacts with the "selective pocket," stabilizing the inhibitor-enzyme complex.[2]
Structure-Activity Relationship (SAR)[1][2]
The potency and selectivity of these derivatives are governed by the length and substitution of the aminoalkyl chain.
| Structural Variable | Modification | Effect on Activity / Selectivity |
| Chain Length ( | High affinity for hCA II (Glaucoma target).[1][2] Often poor selectivity.[2] | |
| Increased lipophilicity.[2] Enhanced potency against hCA IX (Tumor target) due to hydrophobic pocket interaction.[1][2] | ||
| Terminal Amine | Primary ( | High polarity; susceptible to metabolism (MAO deamination).[1][2] |
| Tertiary ( | Improved metabolic stability; increased membrane permeability.[1][2] | |
| Heterocyclic (e.g., Imidazole) | Additional H-bonding capability; often mimics Histidine residues.[1][2] | |
| 4-Position | Chloro ( | Optimal balance of lipophilicity ( |
SAR Visualization
The following diagram illustrates the decision logic for optimizing these derivatives based on the target indication.
Caption: SAR decision tree for optimizing 4-chlorobenzenesulfonamide derivatives based on therapeutic target.
Synthesis Protocols
The synthesis typically employs a nucleophilic substitution strategy using 4-chlorobenzenesulfonyl chloride as the electrophile.[2]
General Synthetic Workflow
Reagents: 4-Chlorobenzenesulfonyl chloride (1.0 eq), Aminoalkyl-amine (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM) or DMF.[1]
-
Activation: Dissolve 4-chlorobenzenesulfonyl chloride in anhydrous DCM at 0°C.
-
Coupling: Add the aminoalkyl derivative dropwise (to prevent bis-sulfonylation). Add TEA to scavenge the HCl byproduct.[2]
-
Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane).[2][3]
-
Workup: Wash with 1N HCl (to remove unreacted amine), followed by saturated
and brine. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Synthesis Diagram
Caption: One-pot synthesis of aminoalkyl sulfonamide derivatives via nucleophilic substitution.
Experimental Validation Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
To validate the biological activity of synthesized derivatives, the
-
Principle: Measures the time required for the pH of a buffer to change from 7.5 to 6.5 during the hydration of
to carbonic acid, catalyzed by CA. -
Reagents:
-
Protocol:
-
Incubate enzyme (10–50 nM) with the inhibitor (various concentrations) for 15 min at RT.
-
Mix enzyme-inhibitor solution with phenol red indicator in a stopped-flow instrument.
-
Inject
-saturated water to initiate the reaction.[2] -
Monitor absorbance decay at 557 nm.[2]
-
Calculate
using the Cheng-Prusoff equation.[2]
-
Antimicrobial Susceptibility Testing (MIC)
For derivatives targeting bacterial strains (e.g., S. aureus), use the broth microdilution method.[1]
-
Standard: CLSI M07-A10 guidelines.
-
Key Step: Dissolve hydrophobic sulfonamides in DMSO (< 1% final concentration) to prevent precipitation in the aqueous growth medium (Mueller-Hinton Broth).[2]
Physicochemical Properties & ADME
| Property | Value / Range | Implication |
| Molecular Weight | 250 – 450 Da | Generally follows Lipinski's Rule of 5.[1][2] |
| LogP (Lipophilicity) | 1.5 – 3.5 | 4-Cl increases LogP; Aminoalkyl decreases it.[2] Ideal for oral bioavailability.[2] |
| pKa (Sulfonamide) | 9.5 – 10.2 | Weakly acidic.[2] Ionized form binds Zn(II); Neutral form permeates membranes.[1][2] |
| Solubility | Low (Neutral) | Aminoalkyl derivatives often require conversion to HCl or Tosylate salts for formulation.[2] |
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019).[1] Carbonic Anhydrase Inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[1][2][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Ekinci, D., et al. (2012).[1] 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Link
-
Bulakowska, A., et al. (2022).[1] Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. Medical Sciences Forum. Link[2]
-
PubChem. (2024).[2] 4-Chlorobenzenesulfonamide Compound Summary. National Library of Medicine.[2] Link[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced SAR Profiling of N-Substituted Benzenesulfonamides: From Zinc Anchors to Tubulin Destabilizers
Executive Summary: The Scaffold's Dual Nature
The benzenesulfonamide scaffold (
For the drug development professional, understanding this dichotomy is non-negotiable:
-
Primary Sulfonamides (
): Act as Zinc Binding Groups (ZBGs) . They are potent Carbonic Anhydrase (CA) inhibitors.[1] -
N-Substituted Sulfonamides (
): Generally lose CA inhibitory potency due to steric clash and loss of ionization potential, unless designed as prodrugs or targeting alternative mechanisms (e.g., Dihydropteroate Synthase in bacteria or Tubulin in cancer).
This guide dissects the Structure-Activity Relationship (SAR) of these derivatives, providing a rigorous technical framework for optimizing potency and selectivity.
Mechanistic Divergence & Signaling Pathways
The pharmacological output of a benzenesulfonamide is a function of its target engagement. We must distinguish between the Antimicrobial Axis (PABA competition) and the Metalloenzyme Axis (CA Inhibition).
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism in bacteria versus the metal coordination in human enzymes.
Figure 1: Mechanistic bifurcation. N-substituted sulfonamides mimic PABA to inhibit bacterial DHPS, whereas primary sulfonamides coordinate directly with the Zinc ion in Carbonic Anhydrase.
Structure-Activity Relationship (SAR) Deep Dive
The Acidic Dissociation Constant ( )
The Bell-Roblin Theory is the cornerstone of sulfonamide SAR. It posits that antibacterial activity is directly proportional to the concentration of the ionized form of the drug, but limited by its ability to permeate membranes in the unionized form.
-
Optimal Range: Maximum activity is observed when the
of the sulfonamide ( ) approximates the physiological pH. -
Electronic Tuning:
-
Electron-Withdrawing Groups (EWG): (e.g.,
, ) on the benzene ring increase acidity, facilitating ionization ( ). This enhances Zinc binding (for CAIs) and PABA mimicry. -
Electron-Donating Groups (EDG): (e.g.,
, ) decrease acidity.
-
The N-Substitution Paradox
This is the most critical decision point in ligand design.
| Feature | Primary ( | Secondary ( | Tertiary ( |
| CA Inhibition | High Potency. Acts as a ZBG. The | Low/Null. Steric hindrance prevents deep penetration into the active site. | Inactive. No ionizable proton ( |
| Antimicrobial | Moderate. | High Potency. If | Inactive. |
| Antitumor (Tubulin) | Low. | High Potency. E.g., E7010.[2] The sulfonamide moiety acts as a linker, not a ZBG. | Variable. |
The "Tail" Approach for Isoform Selectivity
To rescue CA activity in N-substituted derivatives, or to impart selectivity (e.g., CA IX vs CA II), the "Tail Approach" is utilized.[3] Instead of substituting the sulfonamide nitrogen directly, a tail is attached to the benzene ring (often para- or meta- position).
Strategy:
-
Hydrophobic Tails: Interact with the hydrophobic wall of the CA active site (Phe131, Val121).
-
Hydrophilic Tails: Enhance solubility and target surface residues.
Synthesis Protocol: Nucleophilic Substitution
The synthesis of N-substituted benzenesulfonamides is a classic nucleophilic attack, yet prone to hydrolysis if not controlled.
Workflow Diagram
Figure 2: General synthetic pathway for N-substituted benzenesulfonamides.
Step-by-Step Protocol
Objective: Synthesis of 4-methyl-N-phenylbenzenesulfonamide.
-
Preparation: In a round-bottom flask, dissolve Aniline (1.0 eq) in anhydrous DCM or THF .
-
Base Addition: Add Triethylamine (TEA) (1.2 eq) or Pyridine . Critical: This scavenges the HCl generated, driving the equilibrium forward.
-
Cooling: Cool the mixture to 0°C using an ice bath. Sulfonyl chlorides are moisture-sensitive and reactive.
-
Addition: Add p-Toluenesulfonyl chloride (1.0 eq) portion-wise (solid) or dropwise (solution) over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water.
Quantitative Data: Activity Profiles
The following data illustrates the impact of substitution on biological activity.
Table 1: Carbonic Anhydrase Inhibition ( in nM)
Note the drastic loss of activity when the ZBG is sterically hindered, versus the high potency of "Tail" derivatives.
| Compound ID | Structure Type | hCA I ( | hCA II ( | Selectivity (I/II) | Ref |
| Acetazolamide | Standard ( | 250 nM | 12 nM | ~20 | [1] |
| Compound 5a | Beta-lactam Tail ( | 69.5 nM | 39.6 nM | 1.7 | [2] |
| SLC-0111 | Ureido Tail ( | 5080 nM | 9.4 nM | ~540 | [3] |
| N-Methyl-Sulf | N-Substituted ( | >10,000 nM | >10,000 nM | N/A | [1] |
Table 2: Anticancer Activity ( in )
N-substituted derivatives excel here via non-CA mechanisms (Tubulin/Cell Cycle).
| Compound | Target | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism | Ref |
| E7010 | Tubulin | 0.08 | 0.12 | M-phase Arrest | [4] |
| Indisulam | Spliceosome | 0.50 | 0.45 | G1 Phase Arrest | [5] |
| Compound 12d | CA IX (Hypoxia) | 3.99 | 4.51 | pH Regulation | [6] |
Validated Assay Protocol: CA Esterase Activity
To verify the activity of your synthesized compounds, use the p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay . This is a robust, colorimetric alternative to the stopped-flow CO2 method.
Principle: CA catalyzes the hydrolysis of p-NPA to p-nitrophenol (yellow,
Protocol:
-
Buffer: Prepare 50 mM Tris-SO4 buffer (pH 7.6).
-
Substrate: Dissolve p-NPA in Acetonitrile (3 mM stock).
-
Enzyme: Dilute hCA II (Sigma-Aldrich) to 0.5
. -
Inhibitor: Prepare serial dilutions of your sulfonamide in DMSO.
-
Execution:
-
Add 10
Inhibitor + 20 Enzyme + 150 Buffer to a 96-well plate. -
Incubate for 15 mins at 25°C.
-
Add 20
Substrate (Start reaction).
-
-
Measurement: Monitor Absorbance at 348 nm for 10 minutes.
-
Calculation: Determine % Inhibition =
.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Güleç, Ö., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics. Link
-
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link
-
Yoshimatsu, K., et al. (1997). Mechanism of action of E7010, an orally active sulfonamide antitumor agent: inhibition of mitosis by binding to the colchicine site of tubulin.[2] Cancer Research, 57(15), 3208-3213. Link
- Assi, M., et al. (2020). Indisulam: A novel sulfonamide anticancer agent.
-
Eldehna, W. M., et al. (2022).[6] Synthesis and anticancer activity of new benzenesulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.[5][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2248. Link
Sources
- 1. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of E7010, an orally active sulfonamide antitumor agent: inhibition of mitosis by binding to the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for N-(5-Aminopentyl)-4-chlorobenzenesulfonamide
Application Note: Selective Synthesis of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide (HCl Salt)
Introduction & Strategic Analysis
Context: N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is a critical bifunctional linker often employed in fragment-based drug discovery (FBDD) and the synthesis of PROTACs (Proteolysis Targeting Chimeras). It features a sulfonamide "warhead" (often used to bind carbonic anhydrases or as a bioisostere) and a primary amine tether for further conjugation.
The Synthetic Challenge: The core challenge in synthesizing this molecule from 1,5-diaminopentane (cadaverine) and 4-chlorobenzenesulfonyl chloride is selectivity .
-
Direct Reaction: Reacting the sulfonyl chloride directly with the diamine results in a statistical mixture of mono-sulfonamide (desired), bis-sulfonamide (impurity), and unreacted diamine.
-
The Solution: This protocol utilizes a Mono-Boc Protection Strategy . By using tert-butyl (5-aminopentyl)carbamate, we desymmetrize the diamine, forcing the sulfonylation to occur only at the free amine. Subsequent acidic deprotection yields the target with high purity.
Expert Insight: While TFA/DCM is the standard deprotection method, it often yields the product as a hygroscopic trifluoroacetate salt, which can be an intractable oil. This protocol recommends HCl/Dioxane , which typically precipitates the product as a stable, crystalline hydrochloride salt.
Retrosynthetic Logic & Workflow
The following diagram outlines the critical path and decision points for this synthesis.
Figure 1: Retrosynthetic pathway and process workflow. Green nodes indicate the final target, Blue nodes indicate process steps, and Red nodes indicate starting materials.
Experimental Protocol
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount (Example) | Role |
| N-Boc-1,5-diaminopentane | 202.29 | 1.0 | 2.02 g (10 mmol) | Limiting Reagent |
| 4-Chlorobenzenesulfonyl chloride | 211.06 | 1.1 | 2.32 g (11 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.1 mL (15 mmol) | Base (HCl Scavenger) |
| Dichloromethane (DCM) | - | - | 40 mL | Solvent (Anhydrous) |
| 4M HCl in Dioxane | - | 5.0 | 12.5 mL | Deprotection Agent |
Step 1: Sulfonylation (Formation of the Boc-Intermediate)
Rationale: We use a slight excess of sulfonyl chloride to ensure complete consumption of the valuable amine. TEA is preferred over pyridine for easier workup (TEA·HCl is water-soluble).
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add N-Boc-1,5-diaminopentane (2.02 g, 10 mmol) and DCM (30 mL). Add Triethylamine (2.1 mL).
-
Cooling: Submerge the flask in an ice-water bath (
C). -
Addition: Dissolve 4-chlorobenzenesulfonyl chloride (2.32 g) in the remaining DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.
-
Critical Control Point: rapid addition can cause local heating and side reactions. Keep internal temp
C.
-
-
Reaction: Remove the ice bath after 30 minutes and allow to stir at Room Temperature (RT) for 3–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1). The sulfonyl chloride (
) should disappear; product ( ) will appear.
-
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (2 x 30 mL) to remove TEA and unreacted amine.
-
Wash with Sat. NaHCO
(30 mL) and Brine (30 mL). -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: The crude white solid is usually pure enough (>95%). If necessary, purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Step 2: Deprotection (Isolation of the HCl Salt)
Rationale: Using HCl in dioxane avoids the introduction of water (hydrolysis risk) and typically precipitates the product, avoiding the need for evaporation of high-boiling solvents.
-
Dissolution: Dissolve the Boc-intermediate from Step 1 in DCM (10 mL) or MeOH (5 mL) if solubility is poor.
-
Acidification: Add 4M HCl in Dioxane (12.5 mL, ~5 equiv) dropwise at RT.
-
Reaction: Stir at RT for 2–4 hours.
-
Observation: A white precipitate should begin to form within 30 minutes.
-
Monitoring: TLC (Hexane:EtOAc 1:1) will show the disappearance of the intermediate. The product will stay at the baseline.
-
-
Isolation:
-
Dilute the suspension with Diethyl Ether (Et
O, 50 mL) to fully crash out the salt. -
Filter the solid using a Büchner funnel.[5]
-
Wash the filter cake with cold Et
O (2 x 20 mL).
-
-
Drying: Dry under high vacuum for 6 hours to remove traces of dioxane.
Final Product: N-(5-Aminopentyl)-4-chlorobenzenesulfonamide Hydrochloride.
-
Appearance: White crystalline solid.
-
Storage: Desiccator (hygroscopic).
Quality Control & Troubleshooting
Analytical Markers
| Method | Expected Result | Interpretation |
| 1H NMR (DMSO-d6) | Aromatic protons of the chlorobenzene ring.[6] | |
| 1H NMR (DMSO-d6) | Ammonium protons ( | |
| LC-MS (ESI+) | m/z = 277.1 [M+H]+ | Corresponds to the free base mass (Cl isotope pattern 3:1). |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Wet solvents reacting with sulfonyl chloride. | Ensure DCM is anhydrous; use fresh sulfonyl chloride. |
| "Oiling Out" in Step 2 | Product is too soluble in the reaction mixture. | Add more Diethyl Ether or Hexanes to induce precipitation. Scratch the flask glass to seed crystals. |
| Incomplete Deprotection | HCl concentration too low or old reagent. | Add fresh 4M HCl/Dioxane; extend time to 12h. |
| Product is Sticky/Gum | Trapped solvent/impurities. | Triturate (grind under solvent) with Et |
Safety & Handling
-
4-Chlorobenzenesulfonyl chloride: Corrosive and causes severe skin burns. Reacts violently with water. Handle in a fume hood.
-
Trifluoroacetic acid / HCl: Corrosive. Inhalation of vapors can cause lung damage.
-
Waste Disposal: All aqueous washes from Step 1 contain sulfonamides and should be treated as hazardous organic waste, not poured down the drain.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc chemistry).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
-
Common Organic Chemistry. Boc Deprotection (TFA & HCl). Available at: [Link] (Accessed Oct 2023).[4]
Sources
Coupling 4-chlorobenzenesulfonyl chloride with 1,5-diaminopentane
Abstract & Scope
This application note details the optimized protocol for the nucleophilic sulfonylation of 1,5-diaminopentane (cadaverine) using 4-chlorobenzenesulfonyl chloride. While this reaction follows standard Schotten-Baumann or anhydrous sulfonylation mechanics, the specific physical properties of the reagents—specifically the hygroscopic and toxic nature of 1,5-diaminopentane and the moisture sensitivity of the sulfonyl chloride—require precise handling to minimize hydrolysis byproducts and ensure stoichiometric control.
This guide focuses primarily on the synthesis of the bis-sulfonamide derivative (N,N'-(pentane-1,5-diyl)bis(4-chlorobenzenesulfonamide)), a common motif in drug discovery linkers and polymer chemistry. Strategies for mono-functionalization are addressed in the "Strategic Planning" section.
Strategic Planning & Reaction Mechanics
The Chemistry
The reaction is a nucleophilic substitution at the sulfur atom. The aliphatic primary amine of 1,5-diaminopentane attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.
Key Challenges:
-
HCl Generation: The reaction produces stoichiometric HCl, which protonates unreacted amine, rendering it non-nucleophilic. An auxiliary base (scavenger) is mandatory.
-
Hydrolysis: 4-chlorobenzenesulfonyl chloride competes for reaction with water. Anhydrous conditions are preferred for quantitative yields.
-
Stoichiometry: The diamine is difunctional.
-
Targeting Bis-product: Use >2.2 equivalents of sulfonyl chloride.
-
Targeting Mono-product: Requires large excess of diamine (5–10 equiv) or high-dilution techniques to prevent double substitution.
-
Mechanistic Pathway (Graphviz)
Figure 1: Step-wise mechanism of sulfonamide formation. The base is critical in the final step to neutralize the generated HCl and drive the equilibrium forward.
Critical Parameters & Reagents
| Parameter | Specification | Rationale |
| Solvent | Dichloromethane (DCM) (Anhydrous) | Excellent solubility for sulfonyl chlorides; immiscible with water for easy workup. |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic organic base to scavenge HCl. Pyridine is an alternative but harder to remove. |
| Stoichiometry | 1.0 (Diamine) : 2.5 (Sulfonyl Cl) : 3.0 (Base) | Slight excess of electrophile ensures complete conversion to the bis-sulfonamide. |
| Temperature | 0°C | Initial cooling controls the exotherm; warming ensures completion. |
| Inert Gas | Nitrogen or Argon | Prevents hydrolysis of the sulfonyl chloride by atmospheric moisture. |
Detailed Protocol: Bis-Sulfonylation
Objective: Synthesis of N,N'-(pentane-1,5-diyl)bis(4-chlorobenzenesulfonamide).
Equipment Preparation
-
Flame-dried 250 mL Round Bottom Flask (RBF) with magnetic stir bar.
-
Addition funnel (pressure-equalizing preferred).
-
Ice-water bath.[1]
-
Inert gas manifold (N2/Ar).
Step-by-Step Procedure
-
Charge Amine:
-
To the 250 mL RBF, add 1,5-diaminopentane (1.02 g, 10 mmol).
-
Note: 1,5-diaminopentane is a liquid (mp ~9°C) with a foul odor (cadaverine). Handle in a fume hood.
-
Add Dichloromethane (DCM) (50 mL) and Triethylamine (TEA) (4.2 mL, 30 mmol). Stir to dissolve.
-
Cool the mixture to 0°C using an ice bath.
-
-
Add Electrophile:
-
Dissolve 4-chlorobenzenesulfonyl chloride (5.28 g, 25 mmol, 2.5 equiv) in DCM (20 mL).
-
Transfer this solution to the addition funnel.
-
Add dropwise to the amine solution over 15–20 minutes at 0°C.
-
Observation: White precipitate (TEA·HCl salts) may begin to form.
-
-
Reaction Phase:
-
Once addition is complete, remove the ice bath.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours .
-
Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LCMS.[2] The starting diamine should be invisible (ninhydrin stain), and the mono-product should convert to the bis-product.
-
-
Workup (Extraction):
-
Quench the reaction by adding 1M HCl (50 mL). This neutralizes excess TEA and solubilizes unreacted diamine into the aqueous layer.
-
Transfer to a separatory funnel. Separate the layers.
-
Organic Layer Wash Sequence:
-
Wash with 1M HCl (2 x 30 mL).
-
Wash with Saturated NaHCO3 (2 x 30 mL) (Removes hydrolyzed benzenesulfonic acid).
-
Wash with Brine (1 x 30 mL).
-
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield an off-white solid.
-
-
Purification (Recrystallization):
-
The crude solid is often >95% pure. For analytical grade:
-
Dissolve in minimum hot Ethanol/Water (9:1) or Toluene .
-
Cool slowly to 4°C. Filter crystals and dry under vacuum.
-
Workflow Visualization (Graphviz)
Figure 2: Operational workflow for the synthesis and purification of the bis-sulfonamide.
Analytical Quality Control
| Test | Expected Result | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or residual amine. |
| 1H NMR (DMSO-d6) | Distinct triplet for NH confirms sulfonamide bond. | |
| LC-MS | [M+H]+ or [M+Na]+ corresponding to MW ~451.3 | Look for characteristic chlorine isotope pattern (3:1 ratio for 35Cl/37Cl). |
| Melting Point | Sharp range (e.g., 115–120°C, derivative dependent) | Broad range indicates solvent entrapment or impurity. |
Troubleshooting & Advanced Notes
Issue: Low Yield / Sticky Solid
-
Cause: Incomplete removal of TEA salts or oligomerization.
-
Fix: Ensure the 1M HCl wash is thorough. If the product is not crystallizing, triturate with cold diethyl ether or hexanes to induce precipitation.
Issue: Residual Sulfonyl Chloride
-
Cause: Excess reagent not hydrolyzed.
-
Fix: Stir the crude mixture with aqueous NaHCO3 for 30 minutes before separation to force hydrolysis of the chloride to the water-soluble acid.
Advanced Note: Mono-Functionalization If the goal is to attach the sulfonyl group to only one amine (leaving the other free for further conjugation):
-
High Dilution: Add the sulfonyl chloride (0.5 equiv) very slowly to a large excess of diamine (5–10 equiv) in DCM.
-
Solid Phase: Immobilize the diamine on a 2-chlorotrityl chloride resin (attaching one end), react the free end with sulfonyl chloride, then cleave. This is the only reliable method for high-yield mono-protection [1].
Safety & Hazards (SDS Summary)
-
4-Chlorobenzenesulfonyl Chloride: Corrosive, lachrymator. Causes severe skin burns and eye damage. Reacts violently with water.
-
1,5-Diaminopentane (Cadaverine): Toxic by ingestion/inhalation. Corrosive. Strong, unpleasant odor of rotting flesh. Use bleach to neutralize glassware and surfaces after use.
-
DCM: Suspected carcinogen. Use in a well-ventilated fume hood.
References
-
Synthesis of Sulfonamides (Review)
- Title: Recent advances in synthesis of sulfonamides: A review.
-
Source: Chemistry & Biology Interface, 2018.[3]
-
URL:
-
Reagent Data (1,5-Diaminopentane)
- Title: 1,5-Diaminopentane - PubChem Compound Summary.
- Source: National Center for Biotechnology Inform
-
URL:
-
General Protocol (Schotten-Baumann)
- Title: Sulfonamide Synthesis via Schotten-Baumann Conditions.
- Source: Organic Chemistry Portal.
-
URL:
-
Purification of Sulfonamides
- Title: Sulfonamide purification process (US P
- Source: Google P
-
URL:
Sources
Application Note: A Practical Guide to the Synthesis of Bivalent Sulfonamide Inhibitors Utilizing Aminopentyl Linkers
Abstract: Bivalent ligands represent a powerful strategy in drug discovery, often exhibiting significantly enhanced affinity, avidity, and selectivity compared to their monovalent counterparts.[1][2][3] This application note provides a comprehensive guide for researchers on the rational design and synthesis of bivalent inhibitors, specifically focusing on the versatile sulfonamide pharmacophore connected via a flexible aminopentyl linker. We delve into the strategic considerations behind linker selection, followed by detailed, field-proven protocols for synthesis, purification, and characterization.
Introduction: The Power of Dimerization
The principle of multivalency, where multiple ligand-receptor interactions occur simultaneously, is a cornerstone of biological recognition.[4][5] In drug design, harnessing this principle through bivalent ligands—molecules comprising two pharmacophores joined by a chemical linker—can lead to remarkable pharmacological benefits.[2] The synergistic effect arises from an increased overall binding strength (avidity) and the ability to bridge two binding sites on a single receptor or on receptor dimers.[1][4]
Sulfonamides are a privileged class of compounds in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[6][7] Their prevalence is largely due to their ability to act as excellent zinc-binding groups in metalloenzymes, such as carbonic anhydrases.[8][9]
By combining two sulfonamide pharmacophores into a single bivalent molecule, it is possible to develop highly potent and selective inhibitors. The success of this strategy, however, is critically dependent on the nature of the linker connecting the two active moieties.
The Strategic Role of the Linker
The linker is not merely a passive spacer but an active contributor to the ligand's overall pharmacological profile. Its length, rigidity, and chemical composition dictate the spatial orientation of the pharmacophores, influencing their ability to bind simultaneously and effectively.[1][10]
-
Linker Length: Must be sufficient to span the distance between the two target binding sites without inducing significant strain.
-
Linker Flexibility: A flexible linker, such as an alkyl chain, can minimize the entropic penalty of binding by allowing the pharmacophores to adopt their optimal binding geometries.[10][11] However, excessive flexibility can sometimes be detrimental.
-
Linker Composition: Can be modulated to improve physicochemical properties like solubility and cell permeability.[12]
This guide focuses on the aminopentyl linker , a five-carbon aliphatic chain. Its flexibility is well-suited for initial bivalent designs where the precise distance and orientation between binding sites may not be known.[11] Furthermore, the terminal amine groups on precursors like 1,5-diaminopentane provide convenient chemical handles for sequential conjugation, a key advantage for synthetic feasibility. Mono-protected diamines are readily available and are staple building blocks for constructing such molecules.[13]
Caption: Conceptual diagram of a bivalent sulfonamide inhibitor.
Synthetic Workflow: A Step-by-Step Approach
The synthesis of a symmetrical bivalent sulfonamide inhibitor using an aminopentyl linker can be logically divided into three main stages:
-
Mono-acylation: Coupling of the first sulfonamide pharmacophore to a protected diamine linker.
-
Deprotection: Removal of the protecting group to reveal the terminal amine.
-
Di-acylation: Coupling of the second sulfonamide pharmacophore to complete the bivalent structure.
The following protocols are generalized and may require optimization based on the specific properties of the sulfonamide pharmacophores being used.
Sources
- 1. Bivalent Ligands Targeting Chemokine Receptor Dimerization: Molecular Design and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of bivalent ligands targeting putative GPCR dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ovid.com [ovid.com]
- 6. benchchem.com [benchchem.com]
- 7. frontiersrj.com [frontiersrj.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Linkers for Linkerology - Enamine [enamine.net]
Application Note: Click Chemistry Applications of Functionalized Sulfonamides
Executive Summary
Functionalized sulfonamides are a cornerstone of medicinal chemistry, representing a significant fraction of FDA-approved drugs (e.g., diuretics, antibiotics, protease inhibitors). Their utility has been revolutionized by "Click Chemistry"—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the newer Sulfur(VI) Fluoride Exchange (SuFEx) .
This guide provides advanced protocols for leveraging these chemistries to:
-
Expand Chemical Space: Rapidly synthesize N-acyl sulfonamide libraries (carboxylic acid bioisosteres) via CuAAC.
-
Enable Covalent Proteomics: Use SuFEx-enabled sulfonyl fluorides for chemoselective protein profiling.
-
Optimize PROTAC Design: Construct stable, modular linkers for targeted protein degradation.
Section 1: CuAAC for N-Acyl Sulfonamide Library Generation
The Chemical Logic
The N-acyl sulfonamide motif (
Traditional synthesis (coupling sulfonamides with acid chlorides) is often low-yielding and intolerant of sensitive functional groups. The "Click-then-Acylate" strategy decouples the diversity elements, allowing for the parallel synthesis of hundreds of derivatives.
Protocol: Two-Step One-Pot Library Synthesis
Objective: Synthesize a library of 1,2,3-triazole-linked N-acyl sulfonamides.
Reagents:
-
Building Block A: Azido-sulfonamide (
with an azide handle). -
Building Block B: Terminal Alkyne (
). -
Acylating Agent: Carboxylic Acids (pre-activated) or Acid Anhydrides.
-
Catalyst: Copper(II) Acetate [
], Sodium Ascorbate.
Experimental Workflow:
-
CuAAC Step (Click):
-
Dissolve Azido-sulfonamide (1.0 equiv) and Alkyne (1.1 equiv) in DMF/Water (4:1 v/v).
-
Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Critical Step: Stir at 90°C for 2-4 hours. (Note: Higher temp ensures completion for sterically hindered sulfonamides).
-
Monitor via LC-MS for triazole formation.
-
-
In-Situ Acylation Step:
-
Cool reaction to Room Temperature (RT).
-
Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv) and DMAP (4-Dimethylaminopyridine) (1.2 equiv).
-
Add Carboxylic Acid (1.2 equiv).
-
Stir at RT for 12 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with 1M HCl (to remove DMAP/EDC byproducts) and Brine.
-
Concentrate. Purify via prep-HPLC if library purity <90%.
-
Data Summary: Yield Comparison
| Method | Avg. Yield | Functional Group Tolerance | Purification Needs |
| Traditional (Acid Chloride) | 40-60% | Low (Sensitive to OH, NH2) | High (Side reactions) |
| Click-then-Acylate (Protocol 1.2) | 75-85% | High (Orthogonal to click) | Low (Clean conversion) |
Section 2: SuFEx — The "Next Gen" Click Chemistry
The Chemical Logic
Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by K. Barry Sharpless, utilizes the unique stability-reactivity profile of sulfonyl fluorides (
-
Redox Stable: Resistant to reduction.
-
Hydrolysis Resistant: Stable in water at neutral pH.
-
Chemoselective: Only react with nucleophiles (amines, phenols) when activated by a specific catalyst (e.g., Calcium or Silicon) or within a protein pocket (Tyrosine/Lysine).
Protocol: Calcium-Catalyzed SuFEx Activation
Objective: Efficient conversion of Sulfonyl Fluorides to Sulfonamides/Sulfamates under mild conditions. This method avoids the harsh basic conditions of traditional SuFEx (which often uses TMAP or DBU).
Mechanism:
Reagents:
-
Electrophile: Aryl Sulfonyl Fluoride or Fluorosulfate (
). -
Catalyst System:
(Calcium triflimide) + DABCO.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Preparation: In a vial, dissolve Sulfonyl Fluoride (1.0 mmol) and Amine (1.2 mmol) in Acetonitrile (
, 0.2 M). -
Activation: Add DABCO (2.0 equiv) followed by
(5-10 mol%).-
Note: The order of addition prevents premature precipitation.
-
-
Reaction: Stir at Room Temperature for 1-4 hours.
-
Visual Check: Reaction often remains homogeneous.
-
-
Quench: Add water. Extract with DCM.
-
Analysis:
NMR is the gold standard for monitoring SuFEx. Disappearance of the signal at ppm (approx) indicates consumption of .
Section 3: Visualization of Workflows
Library Synthesis & SuFEx Activation Pathways
Figure 1: Parallel workflows for CuAAC-mediated library synthesis (top) and Calcium-catalyzed SuFEx activation (bottom).
Section 4: Application in PROTAC Design
Sulfonamides as Linkers and Warheads
In Proteolysis Targeting Chimeras (PROTACs), the sulfonamide moiety plays a dual role:
-
Warhead: Many VHL (Von Hippel-Lindau) E3 ligase ligands contain a terminal sulfonamide or are derived from sulfonamide-containing scaffolds.
-
Linker (SuFEx): Traditional alkyl/PEG linkers can suffer from metabolic instability. SuFEx linkers (polysulfates/polysulfamides) offer rigid, tunable, and stable connections.
Case Study: Carbonic Anhydrase Degradation
Target: Carbonic Anhydrase II (CAII). Warhead: Acetazolamide (contains a primary sulfonamide). Strategy:
-
Step 1: Functionalize Acetazolamide with a terminal alkyne or azide.
-
Step 2: Use CuAAC to "click" it to a Cereblon or VHL ligand.
-
Optimization: If the linker is too flexible, replace the triazole-alkyl chain with a SuFEx-derived polysulfate linker to increase rigidity and cell permeability.
Table 2: Click Chemistry in PROTACs
| Feature | CuAAC (Triazole) | SuFEx (Sulfate/Sulfamide) |
| Linker Geometry | Kinked/Rigid (Triazole) | Linear/Modular |
| Metabolic Stability | High | Very High (Resistant to proteases) |
| Cell Permeability | Moderate (Triazole can be polar) | Tunable (Fluorosulfates are lipophilic) |
| Synthesis Speed | Fast (1 hour) | Fast (Ex-situ or In-situ) |
References
-
Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry. ChemRxiv, 2025. [Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides. Organic Letters, 2020. [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides. Molecules, 2026. [Link]
-
SuFEx as a new generation of click chemistry: synthesis and development of linkers. Science China Chemistry, 2023. [Link]
-
Click chemistry in the development of PROTACs. Acta Pharmaceutica Sinica B, 2023. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide
Welcome to the technical support center for N-(5-Aminopentyl)-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming solubility challenges with this compound. This document offers troubleshooting guidance, detailed experimental protocols, and foundational scientific principles to empower your research.
Introduction: Understanding the Challenge
N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is a molecule of interest with a structure suggesting potential utility in various research applications, including as a chemical probe or a scaffold for drug discovery.[1][2] However, its structure, which contains both a hydrophobic 4-chlorobenzenesulfonamide moiety and a flexible aminopentyl chain, presents a classic solubility challenge. The aromatic portion drives low aqueous solubility, a common issue for sulfonamide-based compounds.[3][4] This guide will walk you through a logical, stepwise process to enhance the solubility of this compound for your specific experimental needs.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the handling and application of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide.
Question 1: My compound won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What is the first thing I should try?
Answer: The first and most critical step is to assess the pH of your intended solution. N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is an amphoteric molecule, meaning it has both an acidic proton (on the sulfonamide nitrogen) and a basic group (the primary amine on the pentyl chain). Its solubility is therefore highly dependent on pH.
-
Initial Action: Attempt to dissolve a small amount of the compound in buffers of varying pH (e.g., pH 2, pH 7, pH 10) to observe its behavior.
-
Underlying Principle: At low pH, the primary amine will be protonated (-NH3+), forming a cationic salt that is likely more water-soluble. Conversely, at high pH, the sulfonamide proton can be removed, forming an anionic salt (-SO2N⁻-), which should also increase water solubility. The compound will likely exhibit its lowest solubility at its isoelectric point, where the net charge is zero.
Question 2: I tried adjusting the pH, but the solubility is still insufficient for my assay concentration. What's my next step?
Answer: If pH adjustment alone is not sufficient, the next logical step is to introduce a water-miscible organic co-solvent.[5] This technique works by reducing the overall polarity of the solvent system, which helps to solvate the hydrophobic 4-chlorophenyl portion of the molecule.
-
Recommended Co-solvents: Start with common, relatively benign solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol (PEG).[6]
-
Strategy: Prepare a concentrated stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough not to interfere with your experimental system (typically <1% and often <0.1%).
-
Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that is more favorable for solvating the nonpolar parts of the drug molecule.[5]
Question 3: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?
Answer: This is a common issue known as "crashing out." It occurs when the compound is rapidly transferred from a solvent in which it is highly soluble to one in which it is poorly soluble.
-
Troubleshooting Steps:
-
Lower the Concentration: The most straightforward solution is to work with a lower final concentration.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution slowly while vortexing vigorously. This can sometimes prevent the formation of large precipitates.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, into the aqueous buffer can help.[7] Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the solution.[7]
-
Question 4: Are there more advanced methods if co-solvents and surfactants are not viable for my experiment?
Answer: Yes. If your application is sensitive to organic solvents or surfactants, or if you require higher concentrations, you should consider complexation or salt formation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic part of your molecule (the 4-chlorophenyl group) in their core, while the hydrophilic exterior allows the entire complex to remain water-soluble.
-
Formal Salt Formation: While pH adjustment creates a salt in situ, you can also synthesize and isolate a stable salt form of the compound.[8] Given the presence of a primary amine, forming a hydrochloride (HCl) or sulfate salt is a standard and often highly effective strategy for dramatically improving aqueous solubility.[8]
Part 2: Key Methodologies & Experimental Protocols
This section provides detailed, step-by-step protocols for the key solubility enhancement techniques.
Protocol 1: pH-Dependent Solubility Profiling
Objective: To determine the optimal pH for solubilizing N-(5-Aminopentyl)-4-chlorobenzenesulfonamide.
Materials:
-
N-(5-Aminopentyl)-4-chlorobenzenesulfonamide
-
A series of buffers (e.g., 0.1 M Citrate for pH 3-6, 0.1 M Phosphate for pH 6-8, 0.1 M Borate for pH 8-10)
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a set of saturated solutions by adding an excess of the compound to 1 mL of each buffer in a microcentrifuge tube.
-
Vortex each tube vigorously for 2 minutes.
-
Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved compound using a UV-Vis spectrophotometer at its λmax. If the λmax is unknown, perform a wavelength scan first.
-
Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Protocol 2: Co-Solvent Stock and Dilution
Objective: To prepare a working solution using a DMSO co-solvent.
Materials:
-
N-(5-Aminopentyl)-4-chlorobenzenesulfonamide
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the compound in 100% DMSO. Use a vortex and gentle warming if necessary to ensure it is fully dissolved.
-
To prepare a 10 µM working solution in your aqueous buffer, perform a serial dilution.
-
First, dilute the 10 mM stock 1:100 in your aqueous buffer to get an intermediate 100 µM solution (final DMSO concentration: 1%).
-
Then, dilute this intermediate solution 1:10 in the aqueous buffer to reach the final 10 µM concentration (final DMSO concentration: 0.1%).
-
Self-Validation: After preparing the final solution, visually inspect it against a dark background for any signs of precipitation (Tyndall effect). Let it sit for 30 minutes and re-inspect to ensure stability.
Visual Workflow: Troubleshooting Solubility Issues
Below is a diagram illustrating the logical flow for addressing solubility problems with this compound.
Caption: A logical workflow for troubleshooting solubility.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the predicted pKa values for N-(5-Aminopentyl)-4-chlorobenzenesulfonamide? While experimental data for this specific molecule is not readily available, we can estimate the pKa values based on its functional groups. The primary amine of the pentyl chain is expected to have a pKa around 10-11, similar to other primary alkylamines. The sulfonamide proton is weakly acidic, with a pKa likely in the range of 9-10.[4] These two values being close suggests that the molecule may exist as a zwitterion near physiological pH, contributing to its low solubility.
Q2: How does the lipophilicity of this compound affect its solubility? Lipophilicity, often expressed as logP, is a measure of a compound's preference for a lipid (nonpolar) environment versus an aqueous one. The 4-chlorobenzenesulfonamide portion of the molecule is significantly lipophilic. A high logP value is a primary driver of poor aqueous solubility.[9] Solubility enhancement techniques are essentially methods to counteract this high lipophilicity, either by ionizing the molecule (pH adjustment), reducing the solvent polarity (co-solvents), or masking the lipophilic region (complexation).[9]
Q3: Can I use techniques like micronization? Micronization, or particle size reduction, increases the surface area of the solid compound, which can increase the rate of dissolution.[5][10] However, it does not increase the equilibrium solubility.[5] This method is most useful for solid dosage forms and may not be the most practical approach for preparing solutions in a research lab setting unless you are dealing with suspension formulations.
Q4: What is the best solvent for long-term storage? For long-term storage, it is best to store the compound as a dry solid at the recommended temperature. If a stock solution is required, prepare it in an anhydrous aprotic solvent like DMSO and store it at -20°C or -80°C with desiccation to prevent water absorption. Avoid repeated freeze-thaw cycles.
Data Summary Table: Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Pros | Cons |
| pH Adjustment | Ionizes the molecule to form a more soluble salt in situ.[7] | Simple, inexpensive, avoids organic solvents. | Effective only within a specific pH range; may not be compatible with assay conditions. |
| Co-solvency | Reduces the polarity of the solvent, making it more favorable for the solute.[11] | Highly effective for many compounds; allows for high concentration stocks. | The organic solvent may interfere with biological assays or cause toxicity. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing apparent solubility.[7] | Can be effective at low concentrations. | May disrupt cell membranes or interfere with protein-based assays. |
| Complexation | A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic part of the drug. | Can significantly increase solubility without organic solvents. | Can be expensive; may alter the effective concentration of the free drug. |
| Salt Formation | Creates a stable, solid salt form with significantly higher aqueous solubility.[8] | Often provides the greatest increase in solubility; highly stable. | Requires chemical synthesis and purification of the new salt form. |
Chemical Rationale Diagram: pH-Dependent Ionization
This diagram illustrates how the ionization state of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide changes with pH, directly impacting its solubility.
Caption: Ionization states of the compound at different pH values.
References
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefosse.com. [Link]
-
DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]
-
Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]
-
Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. Slideshare. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Ijmsdr.com. [Link]
-
Soni, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Aminobenzenesulfonamide;ethene. National Center for Biotechnology Information. [Link]
-
PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-((5-Isopropyl-1,3-thiazol-2-YL)amino)benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubMed. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7. National Center for Biotechnology Information. [Link]
-
Alkali Scientific. (n.d.). N-Chlorobenzenesulfonamide sodium salt, 1 X 100 g (23265-100G). Alkali Scientific. [Link]
-
PMC. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Center for Biotechnology Information. [Link]
-
PMC. (2015). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Center for Biotechnology Information. [Link]
-
DrugMapper. (n.d.). DrugMapper. DrugMapper. [Link]
-
PMC. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. National Center for Biotechnology Information. [Link]
- Google Patents. (2022). WO2022109050A1 - Complexing agent salt formulations of pharmaceutical compounds.
-
PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Reaction Products of β-Aminopropioamidoximes Nitrobenzenesulfochlorination: Linear and Rearranged to Spiropyrazolinium Salts with Antidiabetic Activity. MDPI. [Link]
-
PMC. (2022). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. National Center for Biotechnology Information. [Link]
Sources
- 1. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 7. senpharma.vn [senpharma.vn]
- 8. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
Reducing non-specific binding in sulfonamide affinity assays
A Senior Application Scientist's Guide to Minimizing Non-Specific Binding
Welcome to the technical support center for sulfonamide affinity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of non-specific binding (NSB). As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to design robust and reliable experiments.
Understanding the Challenge: The Dual Nature of Sulfonamides
Sulfonamides are a versatile class of compounds, but their chemical nature presents unique challenges in affinity assays. Their aromatic rings and potential for charged groups contribute to both specific and non-specific interactions.[1][2][3] Non-specific binding can arise from two primary forces:
-
Hydrophobic Interactions: The aryl group common to most sulfonamides can interact non-specifically with hydrophobic regions of proteins or the assay matrix itself.[1][2][3][4]
-
Electrostatic Interactions: The sulfonamide group and other functional moieties can be charged at physiological pH, leading to unwanted ionic interactions with oppositely charged surfaces or biomolecules.[5][6]
Troubleshooting Guide: A Symptom-Based Approach
High non-specific binding often manifests as high background signal, poor signal-to-noise ratio, or false positives.[7][8] This section provides a systematic approach to troubleshooting these issues.
Issue 1: High Background Signal Across the Entire Assay
This is often the most common indicator of a significant non-specific binding problem.
Potential Cause & Solution
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Buffer Conditions | The pH and ionic strength of your buffers play a critical role in modulating non-specific interactions.[5][6] If the buffer pH is far from the isoelectric point (pI) of your target protein, it can carry a net charge, promoting electrostatic binding to charged surfaces.[5] Low salt concentrations also fail to shield these electrostatic interactions.[5][6][9][10][11] | Optimize Buffer Composition: 1. Adjust pH: If possible, adjust the buffer pH to be closer to the pI of your target protein to minimize its net charge.[5][11] 2. Increase Ionic Strength: Gradually increase the salt concentration (e.g., NaCl from 50 mM to 500 mM) to shield electrostatic interactions.[5][6][9][10][11] Monitor both specific and non-specific binding to find the optimal concentration. |
| Insufficient Blocking | Unoccupied sites on your solid support (e.g., microplate wells, chromatography resin) are prone to binding proteins and other molecules non-specifically.[8][12][13] | Optimize Blocking Strategy: 1. Choice of Blocking Agent: Commonly used blockers include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[5][12][13][14] Casein can sometimes be more effective than BSA.[13][14] For assays involving biotin-avidin systems, avoid milk-based blockers which can contain endogenous biotin.[13] 2. Concentration and Incubation Time: Increase the concentration of your blocking agent (e.g., 1-5% w/v) and the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C) to ensure complete saturation of non-specific sites.[8][15] |
| Hydrophobic Interactions with Solid Support | The inherent hydrophobicity of sulfonamides can cause them to "stick" to plastic surfaces like microplates or chromatography resins.[1][2][3][4] | Add a Non-Ionic Detergent: - Include a low concentration (0.05% - 0.1% v/v) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash and binding buffers.[6][11][14][16][17][18][19][20] These detergents will help to block hydrophobic surfaces and prevent the sulfonamide ligand or other proteins from binding non-specifically.[6][17][18] |
Experimental Workflow for Buffer Optimization
Caption: A systematic workflow for optimizing buffer conditions.
Issue 2: False Positives in Screening Assays
False positives can be particularly problematic in high-throughput screening, leading to wasted time and resources.
Potential Cause & Solution
| Potential Cause | Explanation | Recommended Action |
| Cross-Reactivity of Detection Antibodies | In immunoassays, the secondary antibody may be binding non-specifically to other proteins in the sample or to the solid phase.[7] | Use Pre-Adsorbed Secondary Antibodies: - Utilize secondary antibodies that have been pre-adsorbed against immunoglobulins from the species of your sample to minimize cross-reactivity. - Run a control with no primary antibody to check for non-specific binding of the secondary antibody. |
| Properties of the Sulfonamide Compound | Highly lipophilic or charged sulfonamide analogs are more prone to non-specific binding.[4][18] | Modify Assay Conditions for "Sticky" Compounds: 1. Increase Detergent Concentration: For particularly hydrophobic compounds, a slightly higher concentration of non-ionic detergent may be necessary.[19] 2. Include a Non-Specific Competitor: In some cases, adding a low concentration of a structurally unrelated compound with similar physicochemical properties can help to block non-specific sites. |
| Contamination of Reagents | Microbial contamination or the presence of particulates in buffers or samples can lead to spurious signals.[15][21] | Ensure Reagent Quality: - Use high-quality, sterile water and reagents.[22] - Filter-sterilize buffers and centrifuge samples to remove any precipitates before use.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between specific and non-specific binding?
A1: Specific binding is the intended interaction between your sulfonamide ligand and its target protein, characterized by high affinity and saturability. Non-specific binding, on the other hand, refers to low-affinity, non-saturable interactions of the ligand or other assay components with unintended targets, such as the assay surface or other proteins.[6][7][23]
Q2: I'm observing a high signal in my "no-target" control wells. What is the most likely cause?
A2: A high signal in your no-target control is a clear indication of non-specific binding. The most probable causes are the binding of your detection antibody directly to the solid phase or the binding of your sulfonamide-conjugate to the blocked surface.[24] To troubleshoot, first run a control without the primary antibody to isolate the source of the NSB. Then, revisit your blocking and washing procedures.[24]
Q3: Can the choice of solid phase material affect non-specific binding?
A3: Absolutely. Different materials have varying propensities for non-specific binding. For instance, some polystyrene plates are treated to be "low-binding".[16] There are also surfaces with specialized coatings, such as polyethylene oxide (PEO)-like surfaces, that are designed to be hydrophilic and resist protein adsorption.[25][26] If you consistently face NSB issues, consider testing different types of microplates or affinity chromatography resins.[25]
Q4: How do I choose the best blocking agent for my sulfonamide affinity assay?
A4: The ideal blocking agent effectively blocks non-specific sites without interfering with the specific interaction.[12][13] While BSA is a common choice, casein-based blockers can sometimes offer lower background.[13][14] It's often empirical, and testing a few different blockers is recommended.[12] A good starting point is 1-3% BSA in your assay buffer. If background remains high, try a casein-based blocker.
Q5: Will adding a detergent compromise my specific protein-ligand interaction?
A5: While high concentrations of harsh detergents can denature proteins, low concentrations of mild, non-ionic detergents like Tween-20 are generally well-tolerated and effective at reducing NSB from hydrophobic interactions without disrupting specific binding.[6][11][17][19][20] However, it's always prudent to empirically determine the optimal detergent concentration for your specific assay.[19]
Step-by-Step Protocols
Protocol 1: General Blocking Procedure for Microplates
-
After coating the plate with your capture molecule and washing, prepare your blocking buffer (e.g., 1% w/v BSA in PBS).
-
Add an excess volume of blocking buffer to each well to ensure complete coverage of the surface (e.g., 200-300 µL for a 96-well plate).
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8][27]
-
Wash the plate thoroughly with your wash buffer (e.g., PBS with 0.05% Tween-20) to remove excess blocking agent.[8][28] Perform at least 3-5 wash cycles.[28]
Protocol 2: Affinity Chromatography Wash Optimization
-
After loading your sample onto the equilibrated sulfonamide-coupled resin, wash the column with 5-10 column volumes of binding buffer.
-
Perform a gradient wash with increasing concentrations of a mild competitor or salt. For example, if your interaction is primarily ionic, you can use a salt gradient (e.g., 50 mM to 1 M NaCl).
-
Collect fractions during the wash and analyze them by SDS-PAGE to determine at which concentration non-specifically bound proteins are eluted while your target protein remains bound.
-
Once optimized, a step wash at the determined optimal concentration can be used in subsequent purifications to efficiently remove non-specific binders.[29]
Caption: Key steps in an affinity chromatography experiment.
References
-
The Basics of Affinity Purification/Affinity Chromatography - G-Biosciences. (2018, July 31). G-Biosciences. [Link]
-
Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. (1987, June). Israeli Journal of Medical Sciences, 23(6), 732-734. [Link]
-
A Comprehensive Guide for Affinity Chromatography of Antibodies. (2025, June 5). Technology Networks. [Link]
-
Blocking Buffer Optimization Protocol. LI-COR Biosciences. [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
-
Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. (2023, April 17). YouTube. [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences. [Link]
-
Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase. (2011). ResearchGate. [Link]
-
Non Binding Surface | NBS Treatment. Corning. [Link]
-
Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. (1985, January). Journal of Immunological Methods, 83(1), 109-117. [Link]
-
Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. (2011, November 1). Proceedings of the National Academy of Sciences, 108(44), 17931-17936. [Link]
-
Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. (2011, October 24). PNAS. [Link]
-
Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). FortéBio. [Link]
-
How do detergents influence antibody-binding during primary antibody incubation? (2023, April 4). ResearchGate. [Link]
-
Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. (1975). Naunyn-Schmiedeberg's Archives of Pharmacology, 288(2-3), 163-177. [Link]
-
Affinity Chromatography: Principle, Parts, Steps, Uses. (2025, March 31). Microbe Notes. [Link]
-
Blockers Practical Guide. KPL. [Link]
-
Affinity Chromatography | Principles. Cube Biotech. [Link]
-
Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA. (2012, March 21). PLOS ONE. [Link]
-
Choosing the Right Blocking Buffer | Fluorescence: Blocking the Membrane. (2024, September 19). YouTube. [Link]
-
Effects of Monovalent Salt on Protein-Protein Interactions of Dilute and Concentrated Monoclonal Antibody Formulations. (2022, March 31). Journal of Pharmaceutical Sciences. [Link]
-
ELISA Troubleshooting: High Background. Sino Biological. [Link]
-
ELISA troubleshooting. St John's Laboratory. [Link]
-
Effective Blocking Procedures in ELISA Assays. Corning. [Link]
-
Troubleshooting ELISA. Hycult Biotech. [Link]
-
Impact of Detergents on Membrane Protein Complex Isolation. (2018, January 5). Journal of Proteome Research, 17(1), 40-48. [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015, December 18). Affinité. [Link]
-
Ion Specificity and Nonmonotonic Protein Solubility from Salt Entropy. (2014, September 2). Biophysical Journal. [Link]
-
Blocking Buffer Selection Guide. (2024, January 23). Rockland Immunochemicals. [Link]
-
Troubleshooting Guide for ELISA High Background Poor Standard Curve. Novateinbio. [Link]
-
How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip? (2013, May 25). ResearchGate. [Link]
-
How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)? (2023, March 23). ResearchGate. [https://www.researchgate.net/post/How_to_avoid_non-specific_binding_in_affinity_chromatography_Ni-NTA_resin]([Link]_ chromatography_Ni-NTA_resin)
-
Surface modification to reduce nonspecific binding of quantum dots in live cell assays. (2005, November-December). Bioconjugate Chemistry, 16(6), 1488-1494. [Link]
-
Patterns of protein–protein interactions in salt solutions and implications for protein crystallization. (2005, June 14). PNAS. [Link]
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023, August 25). JACS Au. [Link]
-
Method for Suppressing Non-Specific Protein Interactions Observed With Affinity Resins. (2011, August). Methods, 54(4), 407-412. [Link]
-
How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9). Patsnap Synapse. [Link]
-
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2021, October 28). Molecules. [Link]
-
Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. (2010, October 15). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 659-666. [Link]
-
Facile separation of sulfonamides from their degradates by liquid--liquid extraction. (1981, September). Journal of Pharmaceutical Sciences, 70(9), 1068-1069. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 9. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Monovalent Salt on Protein-Protein Interactions of Dilute and Concentrated Monoclonal Antibody Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. technologynetworks.com [technologynetworks.com]
- 12. youtube.com [youtube.com]
- 13. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 14. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sinobiological.com [sinobiological.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 24. stjohnslabs.com [stjohnslabs.com]
- 25. Non Binding Surface | NBS Treatment | Corning [corning.com]
- 26. Surface modification to reduce nonspecific binding of quantum dots in live cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. licorbio.com [licorbio.com]
- 28. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ligand Density on Affinity Resins
Welcome to the technical support center for the optimization of ligand density on affinity resins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of affinity chromatography and troubleshoot common issues related to ligand density. Here, we move beyond simple protocols to explain the underlying principles that govern success in your purification experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding ligand density and its impact on affinity chromatography.
Q1: What is ligand density and why is it a critical parameter in affinity chromatography?
A1: Ligand density refers to the concentration of ligand molecules covalently attached to the solid support (the resin) of an affinity column.[1][2] It is a critical parameter because it directly influences the binding capacity, selectivity, and elution characteristics of the resin.[3][4] An optimal ligand density ensures efficient capture of the target molecule while minimizing non-specific binding and harsh elution conditions that could denature the purified product.[5][6]
Q2: Is a higher ligand density always better for increasing binding capacity?
A2: Not necessarily. While it may seem intuitive that more ligands would lead to a higher binding capacity, an excessively high ligand density can have adverse effects.[5] Very high densities can lead to steric hindrance, where the ligands are so close together that they physically obstruct the target molecule from accessing the binding sites, thereby reducing the effective binding capacity.[3][5] Furthermore, extremely high ligand densities can result in overly strong binding of the target molecule, making it difficult to elute without using harsh, potentially denaturing conditions.[5][7]
Q3: What are the consequences of having a ligand density that is too low?
A3: A ligand density that is too low will result in a reduced binding capacity of the affinity resin.[8] This means the column will become saturated with a smaller amount of target protein, leading to lower yields as a significant portion of the target may pass through the column without binding during sample loading.[9] Weak binding interactions can also be an issue, potentially leading to the premature elution of the target protein during wash steps.[9]
Q4: How does ligand density affect non-specific binding?
A4: Very high ligand concentrations can increase non-specific binding.[5] This occurs because at high densities, molecules with weak, non-specific affinity for the ligand have a higher probability of interacting with it. In some cases, the ligand itself may have hydrophobic or ionic properties that contribute to non-specific interactions, and a higher density of these ligands amplifies this effect.
Q5: Can the optimal ligand density vary for different target molecules?
A5: Yes, absolutely. The optimal ligand density is dependent on several factors, including the size of the target molecule and its ligand, the affinity of the interaction (the dissociation constant, Kd), and the properties of the sample matrix.[10] For instance, purifying a large protein may require a lower ligand density to avoid steric hindrance, whereas a smaller target molecule might benefit from a higher density.[3][5]
Troubleshooting Guide: Ligand Density-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during affinity chromatography that can be traced back to suboptimal ligand density.
Problem 1: Low Yield of Purified Protein
Symptoms:
-
The target protein is found in the flow-through or wash fractions.
-
The amount of eluted protein is significantly lower than expected.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low protein yield.
Detailed Explanation and Causality:
-
Protein in Flow-Through/Wash: This is a classic sign of insufficient binding capacity, which can be a direct result of a low ligand density.[9] With too few ligands, the resin quickly becomes saturated, and any additional target protein simply flows through the column. While increasing ligand density is a direct solution, also consider that the kinetics of binding are finite; a slower flow rate during sample application can increase the residence time of the target molecule in the column, allowing for more efficient binding to the existing ligands.[12][13]
-
Protein Retained on the Column: If you've confirmed that your protein is bound to the resin but cannot be eluted effectively, you may be facing an issue of overly strong binding, which can be exacerbated by a very high ligand density.[5] This multipoint attachment, or avidity effect, makes it difficult to disrupt the interaction between the target and the resin. Reducing the ligand density can mitigate this. Alternatively, more stringent elution conditions may be necessary to disrupt the strong binding.[6] However, be mindful that harsher conditions could compromise the biological activity of your protein.
Problem 2: Poor Purity of Eluted Protein (Contamination)
Symptoms:
-
Multiple protein bands are visible on an SDS-PAGE gel of the eluted fractions.
-
The final product has low specific activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor protein purity.
Detailed Explanation and Causality:
-
Non-Specific Binding: High ligand densities can increase the likelihood of non-specific interactions.[5] Contaminating proteins with weak affinity for the ligand may bind if they encounter a high concentration of it. By reducing the ligand density, you decrease the probability of these low-affinity interactions. Additionally, optimizing your wash buffer is crucial. A more stringent wash, for example by slightly increasing the salt concentration or adding a non-ionic detergent, can help to disrupt weak, non-specific binding without eluting your target protein.[6]
Problem 3: Irreproducible Results Between Resin Batches
Symptoms:
-
Significant variations in yield and purity are observed when using different batches of self-made or commercially sourced affinity resin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for irreproducible results.
Detailed Explanation and Causality:
-
Inconsistent Ligand Coupling: The chemical reaction for coupling a ligand to a resin is sensitive to factors like pH, temperature, and reaction time.[14] Minor deviations in these parameters can lead to significant differences in the final ligand density. Therefore, it is essential to have a standardized and well-documented protocol. Furthermore, quantifying the ligand density for each new batch is a critical quality control step.[14]
-
Commercial Resin Variability: While manufacturers strive for consistency, some degree of lot-to-lot variation in ligand density can occur.[2] Always review the certificate of analysis provided by the supplier. To ensure reproducible results in your experiments, it is good practice to perform a small-scale pilot purification with any new lot of resin to confirm that it performs similarly to previous batches before committing to a large-scale purification.
Experimental Protocols
Protocol 1: Quantification of Ligand Density
This protocol provides a general method for determining the concentration of an immobilized ligand. The specific method will depend on the nature of the ligand.
Method: Direct Spectrophotometric Measurement of the Ligand
This method is suitable for ligands that have a strong chromophore (i.e., they absorb light at a specific wavelength).
-
Prepare a Resin Slurry:
-
Take a known volume of the affinity resin (e.g., 1 mL) and wash it extensively with a suitable buffer to remove any uncoupled ligand.
-
Create a 50% slurry by adding an equal volume of buffer.
-
-
Solubilize the Resin (if necessary and possible):
-
For some resin types, it may be possible to dissolve the matrix in a harsh solvent (e.g., strong acid or base) to release the coupled ligand into solution. Caution: This is a destructive method.
-
-
Measure Absorbance:
-
If the ligand is released into solution, measure the absorbance of the supernatant at the λmax of the ligand using a spectrophotometer.
-
If the ligand is still attached to the resin, you can attempt to measure the absorbance of the resin slurry. This can be challenging due to light scattering. Suspending the resin in a solution with a similar refractive index (e.g., 50% glycerol) can help.[14]
-
-
Calculate Ligand Concentration:
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of the ligand. You will need to know the molar extinction coefficient (ε) of your ligand.
-
Express the final ligand density as µmol of ligand per mL of resin.
-
Alternative Methods:
-
Elemental Analysis: For ligands containing a unique element (e.g., nitrogen, sulfur), elemental analysis of a dried sample of the resin can provide a very accurate determination of ligand density.[14]
-
Titration: If the ligand has an ionizable group, you can perform a titration to determine its concentration.[14]
Protocol 2: Optimizing Ligand Coupling Conditions
This protocol outlines a systematic approach to finding the optimal conditions for coupling your ligand to an activated resin.
-
Select an Appropriate Activated Resin: Choose a resin with a chemistry that is compatible with the functional groups on your ligand (e.g., NHS-activated for primary amines, iodoacetyl-activated for sulfhydryls).[10][15]
-
Prepare the Ligand:
-
Dissolve the ligand in a coupling buffer that is free of competing functional groups (e.g., avoid Tris buffers when coupling via primary amines).[10]
-
The optimal pH of the coupling buffer will depend on the chemistry being used. Consult the manufacturer's instructions for the activated resin.
-
-
Perform a Small-Scale Coupling Reaction:
-
Set up several small-scale reactions in parallel, varying one parameter at a time (e.g., ligand concentration, reaction time, or pH).
-
A typical starting point is to use a 5-10 fold molar excess of ligand over the reactive groups on the resin.
-
-
Quantify Coupling Efficiency:
-
After the reaction, collect the supernatant and washes.
-
Measure the concentration of the ligand in the combined supernatant and washes.
-
The amount of coupled ligand is the initial amount minus the amount in the supernatant and washes.
-
-
Determine the Optimal Conditions:
-
Analyze the results from your parallel reactions to identify the conditions that give you the desired ligand density.
-
Data Presentation
Table 1: Impact of Ligand Density on Purification of Protein X
| Ligand Density (µmol/mL) | Dynamic Binding Capacity (mg/mL) | Eluted Protein Purity (%) | Recovery (%) |
| 5 | 8 | 95 | 90 |
| 10 | 15 | 92 | 85 |
| 20 | 25 | 85 | 75 |
| 40 | 22 (due to steric hindrance) | 70 | 60 |
This table illustrates a hypothetical scenario where increasing ligand density initially improves binding capacity but then leads to decreased purity and recovery due to steric hindrance and stronger binding.
References
-
Cube Biotech. Affinity Chromatography | Principles. [Link]
-
Nfor, B. K., et al. (2011). Impact of ligand density on the optimization of ion-exchange membrane chromatography for viral vector purification. Journal of Chromatography A, 1218(41), 7349-7358. [Link]
-
GE Healthcare. Affinity Chromatography Handbook. [Link]
-
Dismer, F., & Hubbuch, J. (2009). Role of the ligand density in cation exchange materials for the purification of proteins. Journal of Chromatography A, 1216(15), 3246-3253. [Link]
-
UCL Discovery. Characterisation of ion exchange chromatography resins for therapeutic protein manufacture. [Link]
-
G-Biosciences. Coupling of ligands for carbohydrate affinity chromatography. [Link]
-
Dutcher. Protein purification troubleshooting guide. [Link]
-
GE Healthcare. Affinity Chromatography: Principles and Methods. [Link]
-
G-Biosciences. How to Get Accurate Results with Affinity Purification and Affinity Chromatography. [Link]
-
Conduct Science. Affinity Chromatography Protocol. [Link]
-
Bitesize Bio. How to Make a Custom Affinity Medium for Protein Purification. [Link]
-
International Journal of Pharmaceutical Research and Applications. Review on Affinity Chromatography. [Link]
-
ResearchGate. A OVERVIEW ON AFFINITY CHROMATOGRAPHY: A REVIEW. [Link]
-
PNAS. Efficient, ultra-high-affinity chromatography in a one-step purification of complex proteins. [Link]
-
ResearchGate. Optimizing Dye-Ligand Density with Molecular Analysis for Affinity Chromatography of Rabbit Muscle L-Lactate Dehydrogenase. [Link]
-
ResearchGate. Influence of ligand density variations on the two peak elution behavior of a monoclonal antibody in cation exchange chromatography. [Link]
-
Molecules. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. [Link]
-
BioProcess International. Understanding Chromatographic Media Ligand Density. [Link]
-
Longdom Publishing. Optimizing Affinity Purification for Complex Biological Samples. [Link]
-
Hardin, A. M., et al. (2009). Ion exchange chromatography of monoclonal antibodies: effect of resin ligand density on dynamic binding capacity. Journal of Chromatography A, 1216(20), 4366-4371. [Link]
-
Patsnap Synapse. How to Troubleshoot Low Protein Yield After Elution. [Link]
-
ResearchGate. Elution from chromatography giving low yields, any suggestions?. [Link]
-
Interchim. Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. [Link]
Sources
- 1. cube-biotech.com [cube-biotech.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ualberta.ca [ualberta.ca]
- 6. Overview of Affinity Purification | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion exchange chromatography of monoclonal antibodies: effect of resin ligand density on dynamic binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 12. ia800603.us.archive.org [ia800603.us.archive.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. med.unc.edu [med.unc.edu]
- 15. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Sulfonamide-Linker Conjugates
For researchers, scientists, and professionals immersed in the dynamic field of drug development, the precise characterization of novel therapeutic entities is paramount. Among these, sulfonamide-linker conjugates, which are integral to various targeted therapies including antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), present unique analytical challenges.[1] This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the analysis of these complex molecules, grounded in established scientific principles and supported by experimental data.
Our focus will be on elucidating the causality behind experimental choices, ensuring that the described protocols are self-validating, and providing a foundation of authoritative references.
The Foundational Role of Mass Spectrometry in Conjugate Analysis
Mass spectrometry (MS) is an indispensable tool for the qualitative and quantitative analysis of drug conjugates, providing critical insights for assessing their safety and efficacy throughout preclinical and clinical development.[1] Its power lies in its ability to provide exquisitely precise molecular weight information and detailed structural data through fragmentation analysis.
For sulfonamide-linker conjugates, MS is employed to:
-
Confirm Molecular Identity: Verifying the successful conjugation of the sulfonamide moiety and the linker to the parent molecule.
-
Elucidate Structure: Determining the site of conjugation and characterizing the linker structure.
-
Quantify Conjugate Levels: Measuring the concentration of the conjugate in various biological matrices.
-
Assess Stability: Monitoring for degradation or biotransformation of the conjugate in vitro and in vivo.
High-Resolution Mass Spectrometry (HRMS) is particularly crucial in this field.[2] Unlike traditional low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass of an ion.[2][3] This high level of accuracy enables the confident assignment of elemental compositions, which is essential for distinguishing between molecules with the same nominal mass but different chemical formulas.[2][3] Advanced mass analyzers such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are the engines behind this capability.[2][4][5]
Comparative Analysis of Ionization Techniques
The first critical step in any MS analysis is the ionization of the analyte. The choice of ionization technique significantly impacts the quality of the resulting data. For sulfonamide-linker conjugates, Electrospray Ionization (ESI) is the most commonly employed method.[6][7][8]
| Ionization Technique | Principle | Advantages for Sulfonamide-Linker Conjugates | Disadvantages |
| Electrospray Ionization (ESI) | A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. Evaporation of the solvent leads to the formation of gas-phase ions.[9] | Soft ionization technique that typically produces intact protonated molecules [M+H]+, minimizing fragmentation in the source.[10] Well-suited for coupling with liquid chromatography (LC).[9] | Can be susceptible to matrix effects and ion suppression. The charge state of the resulting ions can complicate spectral interpretation for very large conjugates. |
| Atmospheric Pressure Chemical Ionization (APCI) | The analyte solution is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent gas, which in turn ionizes the analyte molecules through chemical reactions.[9] | Generally more tolerant of less pure samples and higher flow rates than ESI. Can be effective for less polar sulfonamide conjugates. | Can sometimes induce more in-source fragmentation than ESI. Less suitable for very large and thermally labile conjugates. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix material. A pulsed laser desorbs and ionizes the analyte and matrix, with the matrix facilitating the ionization of the analyte.[9] | Excellent for the analysis of high molecular weight conjugates, such as those attached to proteins or antibodies. Produces predominantly singly charged ions, simplifying spectral interpretation. | Less readily coupled with LC for high-throughput analysis. The choice of matrix is critical and can be analyte-dependent. |
Expert Insight: For most routine LC-MS analyses of small to moderately sized sulfonamide-linker conjugates, ESI is the preferred method due to its gentle nature and seamless integration with chromatographic separation.
Deciphering Fragmentation Patterns: A Guide to Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation for sulfonamide-linker conjugates. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule's structure.
The fragmentation of sulfonamides is well-characterized and often involves cleavage of the S-N and S-C bonds.[6][7][8] Common fragment ions observed for sulfonamides include those resulting from the loss of SO2.[11] The presence of the linker adds another layer of complexity to the fragmentation, and understanding these pathways is key to successful analysis.
Here is a comparison of common fragmentation techniques:
| Fragmentation Technique | Mechanism | Advantages for Sulfonamide-Linker Conjugates |
| Collision-Induced Dissociation (CID) | Precursor ions are accelerated and collided with a neutral gas (e.g., argon or nitrogen), leading to fragmentation. | A robust and widely used technique. Effective for generating characteristic fragments of the sulfonamide core and parts of the linker. |
| Higher-Energy Collisional Dissociation (HCD) | A variation of CID performed in an Orbitrap mass spectrometer. It provides higher fragmentation efficiency and produces more low-mass fragment ions. | Can provide more detailed structural information, particularly for the linker portion of the conjugate. |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, leading to fragmentation. | Particularly useful for large conjugates, such as those attached to peptides or proteins, as it tends to preserve post-translational modifications and labile linker components. |
Expert Insight: A combination of CID and HCD can often provide the most comprehensive structural information for novel sulfonamide-linker conjugates.
A Validated Experimental Workflow for LC-MS/MS Analysis
The following protocol outlines a robust and self-validating workflow for the analysis of sulfonamide-linker conjugates.
Experimental Protocol
1. Sample Preparation:
-
Objective: To extract the sulfonamide-linker conjugate from the sample matrix and prepare it for LC-MS/MS analysis.
-
Procedure:
-
For biological samples (e.g., plasma, tissue), perform a protein precipitation step using a solvent like acetonitrile.
-
For environmental or food samples, a liquid-liquid extraction with a solvent such as ethyl acetate may be employed.
-
Solid-phase extraction (SPE) using a cartridge like Bond Elut HLB can be used for sample cleanup and concentration.[12][13]
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.[12][14]
-
Filter the final sample through a 0.2 µm filter before injection.[12]
-
2. Liquid Chromatography (LC) Separation:
-
Objective: To separate the sulfonamide-linker conjugate from other components in the sample prior to MS analysis.
-
Typical Conditions:
-
Column: A reversed-phase C18 column is commonly used.[14]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization efficiency, is typical.[14][15]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.[14][16]
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) ensures reproducible retention times.[14][16]
-
3. Mass Spectrometry (MS) and MS/MS Detection:
-
Objective: To detect and characterize the sulfonamide-linker conjugate.
-
Typical Settings:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is generally preferred for sulfonamides.
-
Scan Mode:
-
Full Scan: To determine the m/z of the precursor ion [M+H]+.
-
Tandem MS (MS/MS): To generate fragment ions for structural confirmation.
-
-
For Quantitative Analysis:
-
Workflow Visualization
Caption: A typical experimental workflow for the LC-MS/MS analysis of sulfonamide-linker conjugates.
Quantitative Analysis: A Comparative Overview
Accurate quantification is often the end goal of analyzing sulfonamide-linker conjugates. Here's a comparison of the most common quantitative MS techniques:
| Quantitative Technique | Description | Advantages | Disadvantages |
| Selected Ion Monitoring (SIM) | The mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest. | More sensitive than full-scan mode. | Less selective than MS/MS techniques, as it does not provide fragmentation information. |
| Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | A specific precursor ion is selected, fragmented, and then a specific product ion is monitored.[6][7][8] | The "gold standard" for quantitative analysis due to its exceptional sensitivity and selectivity. | Requires prior knowledge of the precursor and product ions. |
| Parallel Reaction Monitoring (PRM) | A high-resolution mass spectrometer is used to monitor all product ions of a selected precursor ion. | Provides both quantitative and qualitative information in a single run. Offers high selectivity due to the high-resolution mass analyzer. | May be less sensitive than SRM for ultra-trace level analysis. |
Expert Insight: For targeted, high-sensitivity quantification of known sulfonamide-linker conjugates, MRM on a triple quadrupole mass spectrometer is the method of choice. For discovery-phase studies where both quantification and structural confirmation are needed, PRM on a high-resolution instrument like an Orbitrap or Q-TOF is highly advantageous.
Conclusion
The mass spectrometric analysis of sulfonamide-linker conjugates is a multifaceted endeavor that requires a deep understanding of ionization processes, fragmentation pathways, and quantitative strategies. By carefully selecting the appropriate ionization technique, leveraging the power of high-resolution mass spectrometry and tandem MS, and employing a validated experimental workflow, researchers can confidently characterize these complex and vital molecules. This guide provides a framework for making informed decisions in the laboratory, ultimately contributing to the successful development of next-generation therapeutics.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Semantic Scholar. [Link]
-
Li, A., Jjunju, A. P. M., & Cooks, R. G. (2014). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry, 86(15), 7636–7644. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
U.S. Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. [Link]
-
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1218(49), 8839–8846. [Link]
-
Mihalca, A. D., Fodor, A., & Molnar-Gabor, D. (2020). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. [Link]
-
Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(10), 509–516. [Link]
-
Wu, M., Wu, C., & Zhao, L. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]
-
Wu, M., Wu, C., & Zhao, L. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. [Link]
-
Chowdhury, S. K., & Gauthier, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1548–1557. [Link]
-
Shimadzu Corporation. (2022, November 2). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]
-
Chu, P. S., & Wang, L. Y. (2001). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. ResearchGate. [Link]
-
Pleasance, S., Blay, P., & Le, M. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 574(1), 153–163. [Link]
-
Tsai, C. E., Lin, Y. F., & Chen, C. Y. (2015). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 23(3), 438–446. [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Department of Chemistry. [Link]
-
Zhang, Y., Li, X., Zhang, J., Cao, M., Liu, X., & Fan, C. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 331, 127357. [Link]
-
Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (2023). Journal of Analytical Chemistry & Research, 1(1). [Link]
-
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]
-
Wang, J., Li, W., & Garofolo, F. (2024, June 5). LC-MS Bioanalysis of Drug Conjugates. American Society for Mass Spectrometry. [Link]
-
Advancements in High-Resolution Mass Spectrometry for Biopharmaceutical Characterization. (2025, March 17). ResearchGate. [Link]
-
Gentry, E. C., & Ghaffari, F. (2018). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. Clinical Biochemistry, 55, 2–8. [Link]
-
Niessen, W. M. A., Rhemrev, H. L. A., & Voogt, M. J. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 53–60. [Link]
-
Sarvaiya, H. (2019, November 14). Qualitative and Quantitative Bio-analysis of Antibody Drug Conjugates (ADCs) using Mass Spectrometry. YouTube. [Link]
-
Sarvaiya, H. (2022, January 12). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. News-Medical.Net. [Link]
-
Nortcliffe, C. (2022, July 13). The use of mass spectrometry to aid ADC development. Sterling Pharma Solutions. [Link]
Sources
- 1. asms.org [asms.org]
- 2. longdom.org [longdom.org]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. researchgate.net [researchgate.net]
- 5. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. as.uky.edu [as.uky.edu]
- 10. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as N-(5-Aminopentyl)-4-chlorobenzenesulfonamide, is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined herein are designed to ensure the protection of laboratory personnel, the integrity of our research environment, and compliance with federal and institutional regulations.
Hazard Assessment and Characterization
Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for N-(5-Aminopentyl)-4-chlorobenzenesulfonamide may not be readily available, data from structurally related compounds, such as 4-chlorobenzenesulfonamide and other sulfonamide derivatives, allow for a presumptive hazard assessment.
Based on available data for analogous compounds, N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is presumed to be hazardous.[1][2] The primary concerns associated with this class of chemicals are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][3]
These potential hazards necessitate the use of appropriate personal protective equipment (PPE) and careful handling at all times.
| Hazard Classification | Presumptive Assessment | Source |
| Skin Corrosion/Irritation | Category 2 (Irritant) | |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for harm |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4] OSHA's Hazard Communication Standard requires that chemical hazards are assessed and communicated to employees.[4] The EPA regulates the disposal of hazardous waste, which is categorized as either "listed" or "characteristic" waste.[5]
-
Listed Wastes: These are chemicals specifically named on lists established by the EPA.
-
Characteristic Wastes: These are wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]
It is the responsibility of the waste generator—the laboratory—to determine if their waste is hazardous.[6] All disposal activities must be conducted in compliance with your institution's Environmental Health and Safety (EHS) office, which implements waste management systems that adhere to these federal regulations.[6][7]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide from the point of generation to its final removal from the laboratory.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Given the presumptive hazards of skin and eye irritation, the following PPE is mandatory when handling N-(5-Aminopentyl)-4-chlorobenzenesulfonamide waste:
-
Safety Goggles: To protect against splashes and accidental eye contact.[2][3]
-
Nitrile Gloves: To prevent skin contact. Ensure gloves are compatible with any solvents used.
-
Laboratory Coat: To protect clothing and skin.
Step 2: Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste: Unused or expired solid N-(5-Aminopentyl)-4-chlorobenzenesulfonamide should be collected in a designated, sealed container for solid organic chemical waste. Do not mix with other waste types.
-
Solutions: If the compound is in a solvent, it should be disposed of as liquid organic waste.[8] It is crucial to know the identity of the solvent, as this will determine the appropriate waste stream. For instance, halogenated and non-halogenated solvents are often collected separately.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weigh boats, contaminated paper towels, or disposable labware, must be treated as hazardous waste.[8] These should be placed in a designated solid waste container. Sharps, such as needles or razor blades, must always be disposed of in a dedicated sharps container.[6]
Step 3: Containment and Labeling
Proper containment and labeling are both a safety and regulatory requirement.
-
Select a Compatible Container: Use a container that is chemically resistant to the waste being collected. For N-(5-Aminopentyl)-4-chlorobenzenesulfonamide and its solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Label the Container: Before any waste is added, the container must be labeled with a "Hazardous Waste" tag.[7] The label must include:
-
Keep the Container Closed: Waste containers must be kept securely closed at all times, except when adding waste.[8]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are the proper locations for storing hazardous waste at or near the point of generation.[6][7]
-
Location: The SAA is typically located within a fume hood or a well-ventilated, designated cabinet.[9]
-
Secondary Containment: The primary waste container should be placed inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[9]
-
Volume Limits: The EPA limits the amount of hazardous waste that can be stored in an SAA. Be aware of your institution's specific limits.
Step 5: Arrange for Final Disposal
Once the waste container is full or you have completed the project, you must arrange for its disposal through your institution's EHS department.[7]
-
Submit a Pickup Request: Follow your institution's procedure for requesting a chemical waste pickup. This is often done through an online system where you will need to provide the information from the hazardous waste tag.[7]
-
Do Not Dispose Down the Drain: Under no circumstances should N-(5-Aminopentyl)-4-chlorobenzenesulfonamide or its solutions be poured down the sink.[6][10] The EPA has strict regulations, and many states have an outright ban on sewering any hazardous waste pharmaceuticals.[11]
-
Final Disposal Method: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). For organic compounds like this, the most common and effective disposal method is high-temperature incineration at an approved facility.[1]
Emergency Procedures for Spills
In the event of a small spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Prevent unauthorized entry into the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing safety goggles, a lab coat, and double nitrile gloves.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) to cover and absorb the spilled material.
-
Clean the Area: Carefully sweep the absorbent material into a designated hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as required by your institution.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide.
Caption: Disposal workflow for N-(5-Aminopentyl)-4-chlorobenzenesulfonamide.
References
-
JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. [Link]
-
University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. [Link]
-
VedPrep ChemAcademy. (2024). Lab Waste Disposal Rules You Must Follow. [Link]
-
LabXchange. (2022). How To: Lab Waste. [Link]
-
Idealized Science Institute. (2022). Chemical Waste Identification Classification and Proper Disposal. [Link]
-
National Institutes of Health. (2020). The NIH Drain Discharge Guide. [Link]
-
Regulations.gov. (2020). Safety Data Sheet for Genagen PA. [Link]
-
Organon. (n.d.). Safety Data Sheets (SDS). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. [Link]
-
Occupational Safety and Health Administration. (n.d.). Chlorobenzene. [Link]
-
QIAGEN. (n.d.). How do I safely inactivate biohazardous flow-through material?. [Link]
-
Occupational Safety and Health Administration. (1996). Standards and regulations applicable in the U.S. for sale, import, handling, and transportation of various chemicals. [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
-
Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 02/14/1996 - Standards and regulations applicable in the U.S. for sale, import, handling, and transportation of various chemicals [ilpi.com]
- 5. epa.gov [epa.gov]
- 6. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. nems.nih.gov [nems.nih.gov]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
